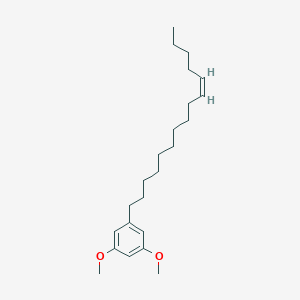
(Z)-15-(3,5-dimethoxyphenyl)pentadec-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-15-(3,5-dimethoxyphenyl)pentadec-5-ene: is an organic compound with the molecular formula C23H38O2 It is characterized by a benzene ring substituted with two methoxy groups at positions 1 and 3, and a (Z)-pentadec-10-enyl group at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Z)-15-(3,5-dimethoxyphenyl)pentadec-5-ene can be synthesized through several methods. One common approach involves the methylation of resorcinol (1,3-dihydroxybenzene) using dimethyl sulfate in the presence of a weak aqueous alkali. This reaction produces 1,3-dimethoxybenzene, which can then undergo further reactions to introduce the (Z)-pentadec-10-enyl group .
Industrial Production Methods: Industrial production of 1,3-dimethoxy-5-[(Z)-pentadec-10-enyl]benzene typically involves large-scale methylation processes using methanol and resorcinol with potassium hydrosulfate or sodium naphthalene sulfonate as dehydrating agents . These methods ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (Z)-15-(3,5-dimethoxyphenyl)pentadec-5-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
(Z)-15-(3,5-dimethoxyphenyl)pentadec-5-ene has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,3-dimethoxy-5-[(Z)-pentadec-10-enyl]benzene involves its interaction with specific molecular targets and pathways. The methoxy groups and the (Z)-pentadec-10-enyl chain play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1,3-Dimethoxybenzene: Lacks the (Z)-pentadec-10-enyl group, making it less complex and with different reactivity.
1,3-Dimethoxy-5-(pentadec-1-enyl)benzene: Similar structure but with a different position of the double bond in the alkyl chain.
Uniqueness: (Z)-15-(3,5-dimethoxyphenyl)pentadec-5-ene is unique due to the presence of the (Z)-pentadec-10-enyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Propiedades
Número CAS |
34809-61-5 |
|---|---|
Fórmula molecular |
C23H38O2 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
1,3-dimethoxy-5-[(Z)-pentadec-10-enyl]benzene |
InChI |
InChI=1S/C23H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24-2)20-23(19-21)25-3/h7-8,18-20H,4-6,9-17H2,1-3H3/b8-7- |
Clave InChI |
VNUMDBCQWDYHOF-FPLPWBNLSA-N |
SMILES |
CCCCC=CCCCCCCCCCC1=CC(=CC(=C1)OC)OC |
SMILES isomérico |
CCCC/C=C\CCCCCCCCCC1=CC(=CC(=C1)OC)OC |
SMILES canónico |
CCCCC=CCCCCCCCCCC1=CC(=CC(=C1)OC)OC |
Sinónimos |
(Z)-1,3-Dimethoxy-5-(10-pentadecenyl)benzene; 1,3-Dimethoxy-5-(10Z)-10-pentadecen-1-ylbenzene; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















